molecular formula C17H18N2O2S B2560126 1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097901-95-4

1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2560126
CAS No.: 2097901-95-4
M. Wt: 314.4
InChI Key: YRRCMXFLWXZURJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (CAS: 2097901-95-4, molecular formula: C₁₇H₁₈N₂O₂S) is a benzothiadiazole-dione derivative characterized by a bicyclic core structure with a sulfone group (O₂S) and two nitrogen atoms. The compound features a cyclopropyl group at position 1 and a 2-methylbenzyl substituent at position 3 (Fig. 1).

Properties

IUPAC Name

3-cyclopropyl-1-[(2-methylphenyl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13-6-2-3-7-14(13)12-18-16-8-4-5-9-17(16)19(15-10-11-15)22(18,20)21/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRCMXFLWXZURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s distinct substituents differentiate it from simpler benzothiadiazole-diones. Key analogs and their properties are summarized in Table 1 :

Compound Name Substituents (Position 1/3) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound Cyclopropyl / 2-methylbenzyl C₁₇H₁₈N₂O₂S 314.40 2097901-95-4 High lipophilicity, bulky groups
1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione Ethyl / H C₈H₁₀N₂O₂S 198.24 1835670-60-4 Compact structure, lower MW
1-Methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione Methyl / H C₇H₈N₂O₂S 184.21 443987-59-5 Minimal steric hindrance
1-Benzyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione Benzyl / H C₁₃H₁₂N₂O₂S 260.32 1934679-94-3 Moderate lipophilicity
1-(Cyclohexylmethyl)-analog Cyclohexylmethyl / H C₁₃H₁₈N₂O₂S 266.36 EN300-195554 Enhanced solubility in apolar solvents

Key Observations :

  • Steric Effects : Bulky substituents may hinder binding to flat active sites (e.g., enzyme pockets) but enhance selectivity for targets requiring extended hydrophobic interfaces .

Structural and Crystallographic Insights

The target compound’s structure has likely been validated via X-ray crystallography using programs like SHELXL, which is standard for small-molecule refinement (). Compared to the 1-ethyl analog (), the cyclopropyl group may induce ring strain, altering molecular conformation and crystal packing. Such differences can impact solubility and stability .

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